Tafluposide

Übersicht

Beschreibung

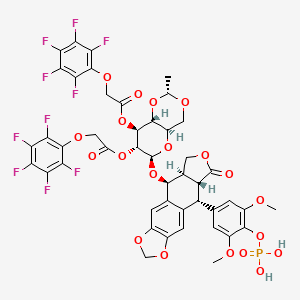

Tafluposide, auch bekannt als F11782, ist ein Epipodophyllotoxin-Derivat, das sich derzeit in klinischen Phase-I-Studien befindet. Es ist strukturell ähnlich dem etablierten Antikrebsmittel Etoposide, unterscheidet sich aber in seinem Wirkmechanismus. This compound ist ein dualer Inhibitor der Topoisomerasen I und II, der die Bindung dieser Enzyme an DNA beeinträchtigt, ohne den Spaltungskomplex zu stabilisieren .

Vorbereitungsmethoden

Die Synthese von Tafluposide umfasst mehrere wichtige Schritte:

Umwandlung von Pentafluorphenoxyacetsäure in Säurechlorid: Pentafluorphenoxyacetsäure wird mit Oxalylchlorid behandelt, um das entsprechende Säurechlorid zu bilden.

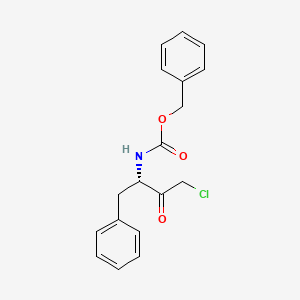

Kondensation mit 4’-(Benzyloxycarbonyl)Etoposide: Das Säurechlorid wird dann mit 4’-(Benzyloxycarbonyl)Etoposide kondensiert, um einen Diester zu ergeben.

Hydrogenolyse: Die Benzyloxycarbonyl-Schutzgruppe wird durch Hydrogenolyse über Palladium auf Kohlenstoff entfernt, um ein Phenol zu erzeugen.

Phosphorylierung: Das Phenol wird mit Phosphorylchlorid umgesetzt, gefolgt von wässriger Aufarbeitung, um das Zielphosphat zu ergeben.

Analyse Chemischer Reaktionen

Tafluposide unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen innerhalb des Moleküls.

Substitutionsreaktionen: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner phenolischen und phosphatischen Gruppen.

Häufige Reagenzien und Bedingungen: Typische Reagenzien sind Oxalylchlorid für die Acylierung, Palladium auf Kohlenstoff für die Hydrogenolyse und Phosphorylchlorid für die Phosphorylierung.

Wissenschaftliche Forschungsanwendungen

Tafluposide hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Onkologie:

Krebstherapie: this compound wird wegen seiner Antitumoraktivität bei verschiedenen soliden Tumoren untersucht.

Mechanistische Studien: Als dualer Inhibitor von Topoisomerasen I und II wird this compound verwendet, um die Mechanismen der DNA-Replikation und -Reparatur zu untersuchen.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Antikrebsmittel mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der katalytischen Aktivität von Topoisomerasen I und II. Diese Enzyme sind für die DNA-Replikation und -Reparatur von entscheidender Bedeutung. Durch Hemmung ihrer Aktivität verhindert this compound die Bindung dieser Enzyme an DNA, was zur Anhäufung von DNA-Strangbrüchen und letztendlich zum Zelltod führt. Dieser Mechanismus unterscheidet sich von anderen Topoisomerase-Inhibitoren, die häufig den Spaltungskomplex stabilisieren .

Wirkmechanismus

Tafluposide exerts its effects by inhibiting the catalytic activity of topoisomerases I and II. These enzymes are crucial for DNA replication and repair. By inhibiting their activity, this compound prevents the binding of these enzymes to DNA, leading to the accumulation of DNA strand breaks and ultimately cell death. This mechanism is distinct from other topoisomerase inhibitors, which often stabilize the cleavage complex .

Vergleich Mit ähnlichen Verbindungen

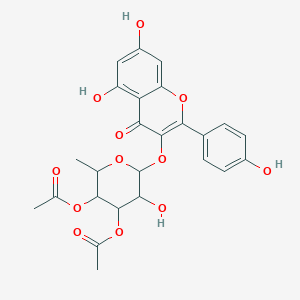

Tafluposide ist strukturell und mechanistisch ähnlich anderen Epipodophyllotoxin-Derivaten wie Etoposide und Teniposide. Es ist einzigartig in seiner dualen Hemmung von Topoisomerasen I und II, ohne den Spaltungskomplex zu stabilisieren. Dieser einzigartige Mechanismus kann zu unterschiedlichen therapeutischen Profilen und Nebenwirkungen im Vergleich zu anderen Topoisomerase-Inhibitoren führen .

Ähnliche Verbindungen

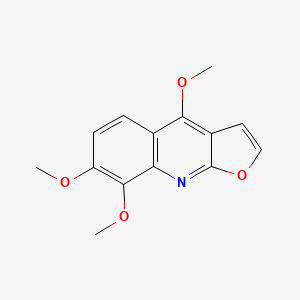

Etoposide: Ein etabliertes Antikrebsmittel, das Topoisomerase II hemmt.

Teniposide: Ein weiteres Epipodophyllotoxin-Derivat mit ähnlichen Wirkmechanismen.

Podophyllotoxin: Das Naturprodukt, aus dem diese Derivate synthetisiert werden.

Eigenschaften

IUPAC Name |

[(2R,4aR,6R,7R,8S,8aR)-6-[[(5S,5aR,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H35F10O20P/c1-13-64-9-22-39(70-13)42(72-23(56)10-65-40-33(52)29(48)27(46)30(49)34(40)53)43(73-24(57)11-66-41-35(54)31(50)28(47)32(51)36(41)55)45(71-22)74-37-16-7-19-18(68-12-69-19)6-15(16)25(26-17(37)8-67-44(26)58)14-4-20(62-2)38(21(5-14)63-3)75-76(59,60)61/h4-7,13,17,22,25-26,37,39,42-43,45H,8-12H2,1-3H3,(H2,59,60,61)/t13-,17+,22-,25-,26+,37-,39-,42+,43-,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJVUHUGTUDWRK-CSLCKUBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H35F10O20P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170767 | |

| Record name | Tafluposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1116.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179067-42-6 | |

| Record name | Tafluposide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179067426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tafluposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAFLUPOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN043X3ZDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethylphosphoryl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate](/img/structure/B1681794.png)

![2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone](/img/structure/B1681808.png)

![(5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one](/img/structure/B1681814.png)